5-Azaspiro[2.5]octan-7-ol chemical properties
5-Azaspiro[2.5]octan-7-ol chemical properties
Executive Summary: The "Escape from Flatland"
5-Azaspiro[2.5]octan-7-ol (CAS 2090320-37-7) represents a high-value spirocyclic scaffold in modern drug discovery. As a conformationally restricted bioisostere of 3,5-disubstituted piperidines, this core enables researchers to increase fraction saturated (
Structural Architecture & Physicochemical Profile
Nomenclature and Connectivity
The IUPAC numbering for spiro[2.5]octane systems prioritizes the smaller ring. However, for heterocyclic derivatives, the numbering often aligns to maximize the heteroatom's significance or follows the spiro-connectivity path.
-
Core Skeleton: Spiro[2.5]octane (8 carbons total in the parent carbocycle).
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Heteroatom Placement: "5-Aza" denotes nitrogen at position 5.
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Functionalization: "7-ol" denotes a hydroxyl group at position 7.
Structural Mapping: In the 5-azaspiro[2.5]octane system:
-
Positions 1, 2: Cyclopropane ring carbons.
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Position 5: Nitrogen atom (secondary amine).
This connectivity reveals that the molecule is structurally analogous to a 3,5-disubstituted piperidine , where the C3 position is "tied back" into a spiro-cyclopropane and the C5 position bears the hydroxyl (relative to the nitrogen as position 1 in a standard piperidine numbering scheme).
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Context |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 127.19 g/mol | Fragment-based drug design (FBDD) friendly |
| ClogP | ~0.1 – 0.5 | Highly hydrophilic; ideal for lowering lipophilicity in lead opt. |
| pKa (Amine) | ~9.5 – 10.5 | Typical secondary amine basicity |
| pKa (Alcohol) | ~16 | Standard secondary alcohol |
| H-Bond Donors | 2 (NH, OH) | |
| H-Bond Acceptors | 2 (N, O) | |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Favorable for CNS penetration if N is capped |
Conformational Analysis
Unlike flexible piperidines, the spiro[2.5] junction at C3 (relative to the spiro system) imposes significant conformational rigidity. The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) restricts the piperidine ring flip, locking the C7-hydroxyl group into a preferred axial or equatorial orientation depending on the specific diastereomer. This rigidity is crucial for reducing the entropic penalty of binding to protein targets.
Figure 1: Connectivity map illustrating the relationship between the spiro-center (C3), the nitrogen (N5), and the hydroxyl group (C7).[1]
Synthetic Methodology
The synthesis of 5-azaspiro[2.5]octan-7-ol typically proceeds via the reduction of its ketone precursor, tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 2091694-43-6). This route allows for the control of the amine protection state and stereoselective reduction of the ketone.
Protocol: Reduction of 7-Oxo Precursor
Note: This protocol assumes the use of the N-Boc protected ketone.
Reagents:
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Substrate: Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 equiv)[4]
-
Reductant: Sodium Borohydride (
, 1.5 equiv) -
Solvent: Methanol (MeOH, anhydrous)
-
Quench: Saturated
solution
Step-by-Step Workflow:
-
Dissolution: Dissolve the ketone substrate in anhydrous MeOH (0.1 M concentration) under an inert atmosphere (
). Cool to 0°C. -
Reduction: Add
portion-wise over 15 minutes. The gas evolution ( ) should be controlled. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. The ketone carbonyl peak (approx. 1710 cm⁻¹) should disappear.
-
Quench: Cool back to 0°C and carefully quench with sat.
. -
Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The resulting alcohol (N-Boc-5-azaspiro[2.5]octan-7-ol) is often pure enough for the next step. If diastereomers are formed (cis/trans relative to the spiro ring), separate via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Deprotection (Optional)
To obtain the free amine salt (HCl or TFA):
-
Treat the N-Boc alcohol with 4N HCl in Dioxane (RT, 1 h).
-
Precipitate with diethyl ether to isolate 5-azaspiro[2.5]octan-7-ol hydrochloride .
Figure 2: Synthetic pathway from the commercially available ketone building block to the target alcohol.
Chemical Reactivity & Derivatization Strategies
The 5-azaspiro[2.5]octan-7-ol scaffold offers two orthogonal vectors for derivatization: the secondary amine (N5) and the secondary alcohol (O7).
N-Functionalization (Vector 1)
The sterically unhindered nitrogen (relative to the spiro center) allows for standard amine chemistry.
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Amide Coupling: Reacts readily with carboxylic acids (HATU/DIEA) to form amides. This is the linkage used in Aderbasib (see Section 5).
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Reductive Amination: Compatible with aldehydes/ketones and
. -
SNAr: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines).
O-Functionalization (Vector 2)
The C7-hydroxyl group is more sterically congested than a standard piperidine-4-ol due to the folding of the ring, but it remains nucleophilic.
-
Etherification:
can form ethers. -
Mitsunobu Reaction: The secondary alcohol can undergo inversion of configuration using
/DIAD and a nucleophile (e.g., phenol, hydrazoic acid), allowing access to the opposite diastereomer or amine derivatives (via azide reduction).
Stability of the Spiro-Cyclopropane
The spiro[2.5] system is remarkably stable under standard organic reaction conditions (acid, base, reduction, oxidation). However, electrophilic ring opening can occur under forcing acidic conditions if a carbocation is generated at the adjacent positions. In the case of 5-azaspiro[2.5]octane, the nitrogen atom (when protonated) prevents carbocation formation at C4/C6, protecting the cyclopropane ring.
Medicinal Chemistry Applications
Case Study: Aderbasib (INCB007839)
The clinical relevance of the 5-azaspiro[2.5]octane scaffold is exemplified by Aderbasib , a potent inhibitor of ADAM10 and ADAM17 metalloproteases.[6]
-
Role of Scaffold: The spirocyclic core serves as a rigid linker that orients the zinc-binding hydroxamate group and the solvent-exposed tail group.
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Mechanism: The rigidity of the spiro[2.5] system reduces the entropic cost of binding to the enzyme's active site compared to a flexible piperazine or piperidine linker.
-
Metabolic Stability: The spiro-cyclopropane blocks potential metabolic oxidation sites (typically the
-carbon to the nitrogen), thereby extending the half-life ( ) of the molecule.
Bioisosterism
Researchers use 5-azaspiro[2.5]octan-7-ol to replace:
-
3-Hydroxypiperidines: To improve selectivity by restricting conformation.
-
4-Hydroxypiperidines: To alter the vector of the hydroxyl group.
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Morpholines: To increase basicity and introduce a hydrogen bond donor (OH).
References
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Structure and Activity of Aderbasib (INCB007839)
-
Spirocyclic Scaffold Synthesis
- Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
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Precursor Identification (7-Oxo derivative)
-
General Properties of 5-Azaspiro[2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate | C12H19NO3 | CID 131407351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
